Welcome to the BenchChem Online Store!
molecular formula C18H18N4O6 B3998120 methyl 1,3,7-trimethyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

methyl 1,3,7-trimethyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B3998120
M. Wt: 386.4 g/mol
InChI Key: QBGQHFTWUZGLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04596805

Procedure details

A mixture of 6-amino-N,N'-dimethyluracil (3.1 g,20 mM),3-nitrobenzaldehyde (3 g,20 mM), and methyl acetoacetate (2.3 g, 1.4 ml, 20 mM) in glacial acetic acid (10 ml) was stirred under N2 at reflux for 3 hours, cooled to ambient, light yellow solid which was filtered and rinsed with acetone to give the title compound (1.04 g,13.5%),mp >230° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
13.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[CH:3]=1.[N+:12]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=O)([O-:14])=[O:13].[C:23]([O:29][CH3:30])(=[O:28])[CH2:24][C:25]([CH3:27])=O>C(O)(=O)C>[CH3:8][N:7]1[C:2]2[NH:1][C:25]([CH3:27])=[C:24]([C:23]([O:29][CH3:30])=[O:28])[CH:18]([C:17]3[CH:20]=[CH:21][CH:22]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=3)[C:3]=2[C:4](=[O:11])[N:5]([CH3:10])[C:6]1=[O:9]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
NC1=CC(N(C(N1C)=O)C)=O
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient, light yellow solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with acetone

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C2=C1NC(=C(C2C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 13.5%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.